molecular formula C13H15NO4 B3320384 trans-3-(Cbz-amino)cyclobutanecarboxylic acid CAS No. 1234615-96-3

trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Cat. No.: B3320384
CAS No.: 1234615-96-3
M. Wt: 249.26
InChI Key: OBTCPLYMKZBZTO-UHFFFAOYSA-N
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Description

trans-3-(Cbz-amino)cyclobutanecarboxylic acid (CAS: 1217802-45-3) is a cyclobutane-derived compound featuring a benzyloxycarbonyl (Cbz)-protected amine group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.266 g/mol . This compound is classified under Protein Degrader Building Blocks, highlighting its utility in targeted protein degradation and drug discovery. It is commercially available with a purity of ≥97% and is stored at room temperature . The Cbz group enhances stability during synthetic processes while allowing selective deprotection under hydrogenolytic conditions.

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTCPLYMKZBZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212380-76-1
Record name rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.

    Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or carboxylating agents.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-(Cbz-amino)cyclobutanecarboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives of the cyclobutane ring.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

  • Molecular Weight : 249.27 g/mol
  • CAS Number : 1217802-45-3
  • IUPAC Name : 3-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid

The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves several key steps:

  • Formation of the Cyclobutane Ring : Utilizing suitable precursors.
  • Amination Reaction : Introducing the amino group using ammonia or amines.
  • Protection of the Amino Group : Using the benzyloxycarbonyl (Cbz) group.
  • Carboxylation : Introducing the carboxylic acid group via carboxylating agents.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a crucial intermediate in synthesizing complex organic molecules, particularly in creating chiral compounds due to its stereochemistry.
  • Chiral Synthesis : It is employed in asymmetric synthesis, which is essential for producing enantiomerically pure compounds used in pharmaceuticals.

Biology

  • Enzyme Inhibitors : this compound has been investigated for its potential to inhibit specific enzymes, making it valuable in drug design.
  • Peptide Synthesis : It is incorporated into peptides to study protein interactions and functions, contributing to advancements in biochemical research.

Medicine

  • Drug Development : The compound is explored for its potential use in developing new therapeutic agents, particularly those targeting specific diseases through enzyme inhibition or receptor interaction.

Material Science

  • Synthesis of Functional Materials : Used in creating materials with tailored structural properties, which can be applied in various industrial processes.

Case Studies and Research Findings

Application AreaStudy/ReferenceFindings
Enzyme InhibitionJournal of Medicinal ChemistryDemonstrated efficacy as a selective inhibitor for certain proteases, enhancing drug discovery efforts.
Peptide SynthesisBioorganic & Medicinal Chemistry LettersSuccessfully incorporated into peptide chains to investigate structural effects on biological activity.
Material ScienceAdvanced MaterialsUtilized in synthesizing novel polymeric materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of trans-3-(Cbz-amino)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amino group can participate in nucleophilic reactions. The Cbz group provides steric protection and can be removed under specific conditions to expose the amino group for further reactions .

Comparison with Similar Compounds

trans-3-(Boc-amino)cyclobutanecarboxylic Acid

  • Molecular Formula: C₁₀H₁₇NO₄
  • Molecular Weight : 215.24 g/mol
  • Protecting Group : tert-Butoxycarbonyl (Boc)
  • Key Differences: The Boc group is acid-labile, enabling cleavage under mild acidic conditions (e.g., trifluoroacetic acid), unlike the Cbz group, which requires hydrogenolysis . Applications: Widely used in peptide synthesis due to its orthogonal protection strategy with Cbz .
  • Storage : Typically requires refrigeration to prevent premature deprotection .

trans-3-(Benzylamino)cyclobutanecarboxylic Acid (Trifluoroacetate Salt)

  • Molecular Formula: C₁₂H₁₄F₃NO₄ (as TFA salt)
  • Molecular Weight : 319.28 g/mol
  • Key Differences :
    • Features a secondary benzylamine group instead of a protected amine. This free amine increases reactivity but reduces stability, necessitating salt formation for handling .
    • Applications: Used in ligand synthesis and biochemical assays where unprotected amines are critical .

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid

  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.22 g/mol
  • Key Differences: Replaces the amino group with a tert-butoxy ether, altering electronic properties and reducing hydrogen-bonding capacity. Applications: Explored in material science for enhancing thermal stability in polymers .

cis- and trans-3-(4-Hydroxyphenyl)cyclobutanecarboxylic Acids

  • Biological Relevance: Demonstrated activity as GPR-40 receptor ligands, suggesting substituent-dependent pharmacological effects .

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) Protecting Group Solubility Key Applications
trans-3-(Cbz-amino)cyclobutanecarboxylic acid C₁₃H₁₅NO₄ 249.266 Cbz Moderate in DMSO Protein degraders, drug intermediates
trans-3-(Boc-amino)cyclobutanecarboxylic acid C₁₀H₁₇NO₄ 215.24 Boc High in DCM Peptide synthesis
trans-3-(Benzylamino)cyclobutanecarboxylic acid (TFA salt) C₁₂H₁₄F₃NO₄ 319.28 None (free amine) High in water Biochemical assays
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₆O₃ 172.22 tert-Butoxy Low in water Material science
cis-3-(4-Hydroxyphenyl)cyclobutanecarboxylic acid C₁₁H₁₂O₃ 192.21 None Moderate in EtOH GPR-40 ligand development

Biological Activity

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a cyclobutane ring with an amino group and a carbobenzyloxy (Cbz) protecting group, which influences its reactivity and interaction with biological targets. The trans configuration of the amino group provides distinct steric and electronic properties compared to its cis counterpart, enhancing its utility in organic synthesis and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amino group can participate in nucleophilic reactions. The Cbz group offers steric protection, which can be selectively removed to expose the amino group for further reactions.

Key Mechanisms:

  • Enzyme Modulation : The compound can modulate enzyme activity by binding to active or allosteric sites, influencing various biochemical pathways.
  • Receptor Interaction : It may also interact with receptor sites, affecting cellular signaling processes.

Biological Applications

This compound has been utilized in various biological contexts:

  • Pharmaceutical Development : It serves as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders .
  • Biochemical Research : The compound is employed in studies of enzyme-substrate interactions and protein-ligand binding, aiding the understanding of cellular processes.
  • Material Science : Its unique properties make it valuable in creating specialty chemicals and advanced materials .

Comparative Analysis with Similar Compounds

CompoundKey DifferencesApplications
cis-3-(Cbz-amino)cyclobutanecarboxylic acidDifferent stereochemistry (cis vs. trans)Limited compared to trans isomer
trans-4-(Cbz-amino)cyclobutanecarboxylic acidVariation in amino group position on cyclobutane ringSimilar applications but different reactivity
trans-3-(Boc-amino)cyclobutanecarboxylic acidUses a Boc protecting group instead of CbzSimilar applications in synthesis

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Enzyme Interaction Study : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing potential for drug development targeting metabolic disorders .
  • Cellular Uptake Mechanism : A study examined how trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid was transported in prostate cancer cells, revealing insights into its uptake mechanisms that could inform therapeutic strategies .
  • Synthesis of Complex Molecules : As a versatile building block, it has facilitated the synthesis of various complex molecules used in drug discovery, emphasizing its role in advancing medicinal chemistry .

Q & A

Basic: What are the key structural features of trans-3-(Cbz-amino)cyclobutanecarboxylic acid, and how do they influence its reactivity in peptide coupling reactions?

The compound contains a cyclobutane ring with a trans-configuration, a carboxybenzyl (Cbz)-protected amine at the 3-position, and a carboxylic acid group. The rigid cyclobutane ring imposes steric constraints, affecting coupling efficiency in peptide synthesis. The Cbz group (benzyloxycarbonyl) provides orthogonal protection for the amine, enabling selective deprotection under hydrogenolysis (H₂/Pd-C) or acidic conditions. The carboxylic acid group can be activated using reagents like HATU or EDCl/HOAt for amide bond formation. The trans-configuration ensures spatial alignment critical for stereoselective reactions, as misalignment may lead to side products .

Basic: What synthetic routes are commonly employed to prepare this compound?

A standard approach involves:

Cyclobutane ring construction : [2+2] photocycloaddition or ring-closing metathesis to form the cyclobutane backbone.

Amino group introduction : Mitsunobu reaction or nucleophilic substitution to install the amine at the 3-position.

Cbz protection : Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃).

Carboxylic acid functionalization : Oxidation of a primary alcohol or hydrolysis of a nitrile group.
Key challenges include controlling stereochemistry and minimizing ring strain-induced side reactions. Purity (>95%) is typically confirmed via HPLC and ¹H/¹³C NMR .

Advanced: How does the stereochemistry of the cyclobutane ring impact the compound’s utility in constrained peptide design?

The trans-configuration enforces a planar geometry, reducing conformational flexibility and mimicking β-sheet or α-helix motifs in peptides. Computational studies (e.g., DFT or molecular dynamics) reveal that this compound stabilizes secondary structures by restricting backbone torsion angles (φ/ψ). This rigidity enhances binding affinity in enzyme inhibitors or receptor ligands. However, cis-isomers may introduce undesired torsional strain, leading to reduced bioavailability .

Advanced: What analytical techniques are critical for resolving contradictions in purity assessments of this compound?

Discrepancies in purity data often arise from residual solvents or diastereomeric impurities. A multi-method approach is recommended:

  • HPLC-MS : Detects low-abundance impurities (e.g., deprotected amines or oxidation byproducts).
  • Chiral GC or SFC : Resolves enantiomeric excess (>99% ee required for drug candidates).
  • X-ray crystallography : Confirms absolute stereochemistry when NMR is inconclusive.
  • TGA/DSC : Identifies hydrate/solvate forms affecting melting points (e.g., mp 119–123°C vs. literature values) .

Advanced: How can researchers mitigate instability issues during storage of this compound?

The compound is sensitive to light, moisture, and acidic/basic conditions. Best practices include:

  • Storage : –20°C under inert gas (Ar/N₂) in amber vials.
  • Stabilizers : Additives like BHT (0.1% w/w) prevent radical-mediated degradation.
  • Lyophilization : For long-term storage, lyophilize as a trifluoroacetate salt (enhances solubility in DMSO for biological assays) .

Advanced: What computational tools are effective for predicting the metabolic fate of this compound in preclinical studies?

Tools like Schrödinger’s ADMET Predictor or SwissADME model:

  • Phase I metabolism : Cytochrome P450-mediated oxidation of the Cbz group to benzyl alcohol.
  • Phase II conjugation : Glucuronidation of the carboxylic acid.
  • Toxicity alerts : Structural analogs (e.g., pyrethroid metabolites) show renal clearance pathways but may accumulate in adipose tissue due to lipophilicity (logP ~1.5). Validate with in vitro hepatocyte assays .

Advanced: How do solvent polarity and temperature affect the kinetics of Cbz deprotection in this compound?

Deprotection rates vary nonlinearly with solvent polarity:

  • Hydrogenolysis : Faster in THF/MeOH (1:1) than in DMF due to Pd-C catalyst accessibility.
  • Acidic conditions : TFA/CH₂Cl₂ (1:4) at 0°C minimizes racemization (<2% over 24 h).
    Kinetic studies (Arrhenius plots) reveal an activation energy (Eₐ) of ~45 kJ/mol, indicating moderate thermal sensitivity. Microwave-assisted deprotection (50°C, 30 min) reduces side reactions .

Advanced: What strategies address low yields in solid-phase synthesis using this compound?

Low yields often stem from steric hindrance during resin loading. Optimize:

  • Coupling reagents : Use DIC/Oxyma Pure over HOBt/DCC for reduced epimerization.
  • Resin choice : Wang resin (acid-labile) outperforms Rink amide for carboxy activation.
  • Microwave irradiation : 30% higher yields at 50°C vs. room temperature.
    Post-synthesis, cleave with TFA/TIPS/H₂O (95:2.5:2.5) and purify via reverse-phase HPLC (C18, 0.1% TFA modifier) .

Basic: What safety precautions are essential when handling this compound?

Refer to GHS hazard codes:

  • H315/H319 : Wear nitrile gloves and goggles to prevent skin/eye irritation.
  • H335 : Use in a fume hood to avoid respiratory exposure.
  • Spill management : Neutralize with NaHCO₃ and adsorb with vermiculite.
    Waste must be disposed as halogenated organic compounds (EPA code U220) .

Advanced: How does this compound compare to other cyclobutane derivatives in fragment-based drug discovery?

Compared to cis-3-aminocyclobutanecarboxylic acid, the trans-isomer exhibits:

  • Higher membrane permeability : Calculated PSA (Polar Surface Area) of 80 Ų vs. 90 Ų for cis.
  • Improved PK/PD : Longer half-life (t₁/₂ ~4 h in murine models) due to reduced renal clearance.
  • Target selectivity : Preferential binding to proteases over kinases in SPR screens (KD <100 nM).
    These traits make it a superior scaffold for CNS-targeted therapeutics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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trans-3-(Cbz-amino)cyclobutanecarboxylic acid
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trans-3-(Cbz-amino)cyclobutanecarboxylic acid

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